molecular formula C17H15ClN2O2S B7854923 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)acetic acid hydrochloride

2-((4,5-diphenyl-1H-imidazol-2-yl)thio)acetic acid hydrochloride

Cat. No.: B7854923
M. Wt: 346.8 g/mol
InChI Key: DJZSMPHBAWXHGM-UHFFFAOYSA-N
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Description

2-((4,5-diphenyl-1H-imidazol-2-yl)thio)acetic acid hydrochloride is a compound that features an imidazole ring substituted with diphenyl groups at the 4 and 5 positions, and a thioacetic acid moiety at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of benzil with ammonium acetate and an aldehyde in the presence of a catalyst such as glacial acetic acid . The resulting imidazole derivative is then reacted with thioglycolic acid under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4,5-diphenyl-1H-imidazol-2-yl)thio)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated or acylated thio derivatives.

Scientific Research Applications

2-((4,5-diphenyl-1H-imidazol-2-yl)thio)acetic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4,5-diphenyl-1H-imidazol-2-yl)thio)acetic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The thioacetic acid moiety can also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,5-diphenyl-1H-imidazol-2-yl)thio)acetic acid hydrochloride is unique due to the presence of both the imidazole ring and the thioacetic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S.ClH/c20-14(21)11-22-17-18-15(12-7-3-1-4-8-12)16(19-17)13-9-5-2-6-10-13;/h1-10H,11H2,(H,18,19)(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZSMPHBAWXHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660525
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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